N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,2-d]pyrimidin-1(2H)-yl core, which is known for its biological activity and potential therapeutic applications.
Properties
CAS No. |
921776-16-1 |
|---|---|
Molecular Formula |
C24H22N4O4 |
Molecular Weight |
430.464 |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22N4O4/c1-16-8-10-17(11-9-16)14-28-23(30)22-20(7-4-12-25-22)27(24(28)31)15-21(29)26-18-5-3-6-19(13-18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
ADUOTDOHSUBHGH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,2-d]pyrimidin-1(2H)-yl core, followed by the introduction of the 3-methoxyphenyl and 4-methylbenzyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or the pyrido[3,2-d]pyrimidin-1(2H)-yl core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidin-1(2H)-yl derivatives, such as:
- N-(3-methoxyphenyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- N-(3-methoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
What sets N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide apart is its specific substitution pattern, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Biological Activity
N-(3-methoxyphenyl)-2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrido-pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study 1 : A related compound demonstrated IC50 values in the low micromolar range against cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that derivatives possess activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity Against Various Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 15.62 µg/mL |
| B | Escherichia coli | 31.25 µg/mL |
| C | Candida albicans | 7.81 µg/mL |
These results suggest that modifications to the structure can enhance antimicrobial efficacy.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to metabolic disorders. For example, some derivatives have been evaluated for their inhibitory effects on alpha-glucosidase.
- Case Study 2 : A series of related compounds were synthesized and tested for alpha-glucosidase inhibition, showing promising results with several derivatives exhibiting IC50 values significantly lower than standard drugs like acarbose .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this class of compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic rings enhances biological activity by improving binding affinity to target enzymes or receptors.
- Core Structure : The pyrido-pyrimidine scaffold is essential for maintaining activity; modifications at this core can lead to loss of efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
